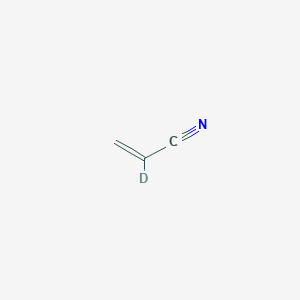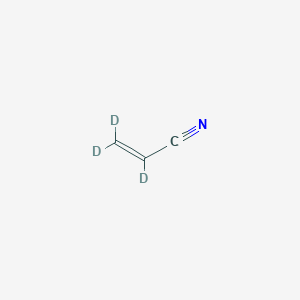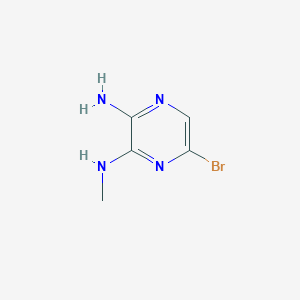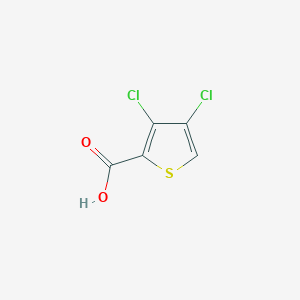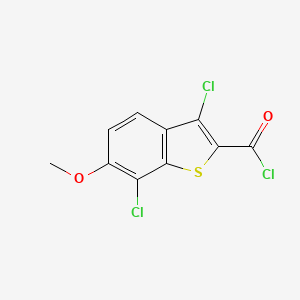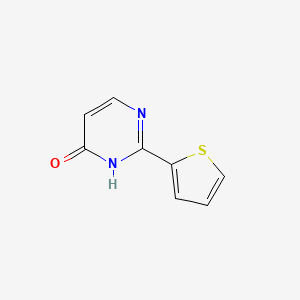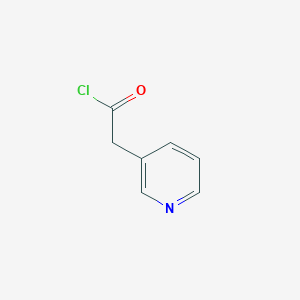
Boc-Ser(PO3Bzl2)-OH
Overview
Description
Boc-Ser(PO3Bzl2)-OH, also known as tert-butoxycarbonyl-L-serine benzyl ester phosphate, is a derivative of serine, an amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyl ester, and a phosphate group. The Boc group is commonly used in organic synthesis to protect amine functionalities, while the benzyl ester and phosphate groups add unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(PO3Bzl2)-OH typically involves multiple steps, starting with the protection of the serine amino group using the Boc group. This is achieved by reacting serine with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate. The hydroxyl group of serine is then esterified with benzyl alcohol to form the benzyl ester. Finally, the phosphate group is introduced using a suitable phosphorylating agent, such as phosphorus oxychloride, under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(PO3Bzl2)-OH can undergo various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using trifluoroacetic acid, while the benzyl ester can be cleaved by catalytic hydrogenation using palladium on carbon.
Phosphorylation and Dephosphorylation: The phosphate group can participate in phosphorylation and dephosphorylation reactions, which are crucial in biochemical processes.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon for benzyl ester cleavage.
Phosphorylation: Phosphorus oxychloride for introducing the phosphate group.
Major Products Formed
Deprotected Serine Derivatives: Removal of the Boc and benzyl ester groups yields serine derivatives that can be further modified for various applications.
Scientific Research Applications
Boc-Ser(PO3Bzl2)-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-Ser(PO3Bzl2)-OH involves its role as a protected serine derivative. The Boc group protects the amino functionality, allowing selective reactions at other sites. The phosphate group can participate in biochemical pathways, mimicking natural phosphorylation processes. This compound can interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Boc-Ser-OH: Lacks the phosphate and benzyl ester groups, making it less versatile in certain applications.
Boc-Ser(OBzl)-OH: Contains the benzyl ester but not the phosphate group, limiting its use in phosphorylation studies.
Boc-Ser(PO3H2)-OH: Has the phosphate group but lacks the benzyl ester, affecting its solubility and reactivity.
Uniqueness
Boc-Ser(PO3Bzl2)-OH is unique due to the combination of the Boc protecting group, benzyl ester, and phosphate group. This combination allows for selective deprotection and modification, making it a valuable tool in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
(2S)-3-bis(phenylmethoxy)phosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO8P/c1-22(2,3)31-21(26)23-19(20(24)25)16-30-32(27,28-14-17-10-6-4-7-11-17)29-15-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUUIAQQHXTYFI-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564458 | |
| Record name | O-[Bis(benzyloxy)phosphoryl]-N-(tert-butoxycarbonyl)-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90013-45-9 | |
| Record name | O-[Bis(benzyloxy)phosphoryl]-N-(tert-butoxycarbonyl)-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


